BRD4 BD1 Binding Affinity: FT001 Displays Moderate Biochemical Potency with Optimized Ligand Efficiency
In biochemical assays, FT001 inhibits BRD4 BD1 with an IC50 of 0.1 µM (100 nM) [1]. This affinity is comparable to the widely used (+)-JQ1 (IC50 ≈ 77 nM) [2] but significantly weaker than I-BET762 (IC50 36 nM) and CPI-0610 (IC50 39 nM) . The moderate binding affinity of FT001 was intentionally balanced with optimized lipophilic efficiency (LipE) to achieve oral bioavailability without sacrificing cellular activity [1].
| Evidence Dimension | BRD4 BD1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | (+)-JQ1: 77 nM; I-BET762: 36 nM; CPI-0610: 39 nM |
| Quantified Difference | FT001 ≈ 1.3× weaker than JQ1; ≈ 2.8× weaker than I-BET762; ≈ 2.6× weaker than CPI-0610 |
| Conditions | Biochemical assay (AlphaScreen or TR-FRET) against BRD4 bromodomain 1 |
Why This Matters
Users requiring a BET inhibitor with balanced affinity and oral in vivo properties should select FT001 over higher-affinity but non-oral or less LipE-optimized analogs.
- [1] Chemsrc. FT-001: BRD4 BD1 IC50 = 0.1 µM. Based on Millan DS, et al. ACS Med Chem Lett. 2017;8(8):847-852. View Source
- [2] Table 3. BRD4 D1 IC50 values determined by FA. (+)-JQ1: 0.0770 ± 0.006 µM. Data from PMC. 2022. View Source
